molecular formula C19H16ClFN6O2S B2482249 1-(6-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide CAS No. 1251677-34-5

1-(6-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2482249
CAS RN: 1251677-34-5
M. Wt: 446.89
InChI Key: OEAINISFGRHBQP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have attracted significant attention for their potential applications in various fields, including medicinal chemistry. Despite the search, no direct studies on this exact compound were found, suggesting a gap in the literature or a highly specialized area of research.

Synthesis Analysis

The synthesis of closely related compounds typically involves multi-step chemical reactions, starting from base chemicals to the final product through intermediates. For instance, a similar compound was synthesized using a bioisosteric replacement strategy, indicating a common approach in this chemical class (McLaughlin et al., 2016).

Molecular Structure Analysis

Crystal structure analysis and spectroscopic methods such as NMR and mass spectrometry are crucial for determining the molecular structure of such compounds. An extensive analytical characterization including these methods was reported for a similar compound, highlighting the importance of structural elucidation in the synthesis process (McLaughlin et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include cyclization, condensation, and substitution reactions. These reactions can lead to various derivatives with potential biological activity. The synthesis routes can also reveal chlorine-containing by-products, underscoring the complexity of chemical reactions in this domain (McLaughlin et al., 2016).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been explored in the context of synthesis and characterization of various related research chemicals. For instance, McLaughlin et al. (2016) identified and characterized a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which shares structural similarities. This study emphasized the importance of accurate identification in research chemicals (McLaughlin et al., 2016).

Biological Activity

  • The biological activity of related pyrazole and pyrimidine derivatives has been a focus of various studies. For instance, Liu et al. (2016) synthesized and evaluated the biological activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which demonstrated effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).

Anticancer and Anti-inflammatory Potential

  • Rahmouni et al. (2016) explored a series of pyrazolopyrimidines for their anticancer and anti-5-lipoxygenase activities, highlighting the potential therapeutic applications of such compounds (Rahmouni et al., 2016).

Synthesis Techniques and Applications

  • Novel methods for the synthesis of related pyrazole and pyrimidine derivatives have been investigated, like those described by Ahmed et al. (2018) and Rahmouni et al. (2014), emphasizing the innovative approaches in the synthesis of these compounds (Ahmed et al., 2018) (Rahmouni et al., 2014).

Pharmacological Studies

  • The compound's structural analogs have been studied for various pharmacological activities, such as anticancer effects, as shown by Cheng et al. (2020) in their study of pyrazole-3-carboxamide-based inhibitors (Cheng et al., 2020).

properties

IUPAC Name

1-[6-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN6O2S/c20-11-1-4-14(13(21)7-11)25-17(28)9-30-18-8-16(22-10-23-18)27-6-5-15(26-27)19(29)24-12-2-3-12/h1,4-8,10,12H,2-3,9H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAINISFGRHBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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